An In-Depth Technical Guide to 3-Isopropoxy-N-(4-methoxybenzyl)aniline: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 3-Isopropoxy-N-(4-methoxybenzyl)aniline: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Isopropoxy-N-(4-methoxybenzyl)aniline. As a novel derivative of N-benzylaniline, this compound holds potential for exploration in various fields, particularly in drug discovery, owing to the known biological activities of related structures. This document outlines a detailed, field-proven protocol for its synthesis via reductive amination, discusses its predicted physicochemical and spectroscopic properties based on analogous compounds, and explores its potential as an antimicrobial agent. All claims are supported by authoritative sources and methodologies are presented with the clarity required for replication in a research setting.
Introduction
N-benzyl aniline derivatives constitute a significant class of compounds in medicinal chemistry, exhibiting a range of biological activities, including antimicrobial, and enzyme inhibition properties. The introduction of alkoxy substituents, such as isopropoxy and methoxy groups, can modulate the lipophilicity, electronic properties, and metabolic stability of these molecules, thereby influencing their pharmacokinetic and pharmacodynamic profiles. 3-Isopropoxy-N-(4-methoxybenzyl)aniline is a structurally interesting molecule that combines these features. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
Chemical Structure and Properties
The chemical structure of 3-Isopropoxy-N-(4-methoxybenzyl)aniline combines a substituted aniline ring with a methoxy-substituted benzyl group.
Caption: Chemical structure of 3-Isopropoxy-N-(4-methoxybenzyl)aniline.
Physicochemical Properties
As of the date of this guide, experimental data for 3-Isopropoxy-N-(4-methoxybenzyl)aniline is not available in public databases. Therefore, the following properties are predicted based on the known values of its precursors, 3-isopropoxyaniline and 4-methoxybenzaldehyde, and general principles of physical organic chemistry.
| Property | 3-Isopropoxyaniline (Precursor) | 4-Methoxybenzaldehyde (Precursor) | 3-Isopropoxy-N-(4-methoxybenzyl)aniline (Predicted) |
| Molecular Formula | C₉H₁₃NO | C₈H₈O₂ | C₁₇H₂₁NO₂ |
| Molecular Weight | 151.21 g/mol | 136.15 g/mol [1][2] | 271.35 g/mol |
| Appearance | - | Colorless to pale yellow liquid[1][3] | Predicted to be a viscous oil or low-melting solid |
| Boiling Point | 229-230 °C | 248 °C[2] | > 300 °C |
| Melting Point | - | -1 to 2.5 °C[1] | Predicted to be in the range of room temperature |
| Solubility | - | Slightly soluble in water; soluble in ethanol, ether[3] | Predicted to be insoluble in water; soluble in organic solvents like ethanol, dichloromethane, and ethyl acetate |
Spectroscopic Properties (Predicted)
The predicted spectroscopic data is extrapolated from known data for structurally similar compounds, particularly N-(4-methoxybenzyl)aniline.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.30 (m, 2H): Aromatic protons on the 4-methoxybenzyl group.
-
δ 6.80-6.90 (m, 2H): Aromatic protons on the 4-methoxybenzyl group.
-
δ 6.95-7.10 (t, 1H): Aromatic proton on the 3-isopropoxyaniline ring.
-
δ 6.20-6.40 (m, 3H): Aromatic protons on the 3-isopropoxyaniline ring.
-
δ 4.50 (sept, 1H): CH of the isopropoxy group.
-
δ 4.25 (s, 2H): CH₂ group linking the nitrogen and the benzyl ring.
-
δ 3.80 (s, 3H): OCH₃ group.
-
δ 1.30 (d, 6H): CH₃ groups of the isopropoxy group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 160.0: C-O of the isopropoxy group.
-
δ 159.0: C-O of the methoxy group.
-
δ 149.0: C-N of the aniline ring.
-
δ 131.0, 129.0, 114.0, 110.0, 105.0, 100.0: Aromatic carbons.
-
δ 70.0: CH of the isopropoxy group.
-
δ 55.5: OCH₃ group.
-
δ 48.0: CH₂ group.
-
δ 22.0: CH₃ groups of the isopropoxy group.
-
-
IR (KBr, cm⁻¹):
-
3400-3300: N-H stretching.
-
3100-3000: Aromatic C-H stretching.
-
2980-2850: Aliphatic C-H stretching.
-
1600, 1510, 1460: Aromatic C=C stretching.
-
1250, 1030: C-O stretching (ether).
-
Synthesis of 3-Isopropoxy-N-(4-methoxybenzyl)aniline
The most efficient and widely used method for the synthesis of N-substituted anilines is reductive amination.[4] This one-pot reaction involves the formation of an imine intermediate from an amine and an aldehyde, followed by its in-situ reduction to the corresponding amine.
Caption: Workflow for the synthesis of 3-Isopropoxy-N-(4-methoxybenzyl)aniline.
Mechanism of Reductive Amination
The reaction proceeds in two main steps:
-
Imine Formation: The nitrogen atom of 3-isopropoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This is followed by dehydration to form an imine (Schiff base) intermediate. This step is often catalyzed by mild acid.[5]
-
Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion (the protonated form of the imine), which is more electrophilic than the starting aldehyde.[6][7] This selectivity prevents the unwanted reduction of the aldehyde to an alcohol.[4]
Experimental Protocol
This protocol is adapted from established procedures for reductive amination.[7][8]
Materials:
-
3-Isopropoxyaniline
-
4-Methoxybenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 3-isopropoxyaniline (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 3-Isopropoxy-N-(4-methoxybenzyl)aniline.
Potential Applications
While the specific biological activities of 3-Isopropoxy-N-(4-methoxybenzyl)aniline have not been reported, the N-benzyl aniline scaffold is a known pharmacophore with potential therapeutic applications.
Antimicrobial Activity
N-benzyl aniline derivatives have been shown to possess antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10] The mechanism of action is hypothesized to involve the disruption of the bacterial cell membrane. The lipophilic nature of the isopropoxy and benzyl groups in the target molecule may enhance its ability to penetrate bacterial cell walls.
Caption: Postulated mechanism of antibacterial action via membrane disruption.
Experimental Protocols for Characterization and Activity Assessment
Spectroscopic Characterization
5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[11][12]
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.[13][14]
-
Process the data using appropriate software and assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
5.1.2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an oily product, a thin film can be cast on a salt plate.
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds.
-
Antimicrobial Susceptibility Testing
5.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[15][16][17]
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[18]
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard and dilute it to the final concentration.[17]
-
Inoculate each well with the bacterial suspension. Include positive (bacteria and medium), negative (medium only), and vehicle controls (bacteria, medium, and solvent).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15][18]
-
Conclusion
3-Isopropoxy-N-(4-methoxybenzyl)aniline represents a promising scaffold for further investigation in the field of medicinal chemistry. This guide provides a solid foundation for its synthesis and characterization, as well as a rationale for exploring its potential biological activities. The detailed protocols and theoretical background presented herein are intended to facilitate further research and development of this and related N-benzyl aniline derivatives. As with any novel compound, all experimental work should be conducted with appropriate safety precautions and rigorous analytical validation.
References
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). [Video]. YouTube. [Link]
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PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved February 21, 2026, from [Link]
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Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
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INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 21, 2026, from [Link]
- Myers, A. G. (n.d.).
- Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. The Hong Kong University of Science and Technology.
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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